molecular formula C11H10ClN3 B3021753 1H-Perimidin-2-amine, monohydrochloride CAS No. 29416-86-2

1H-Perimidin-2-amine, monohydrochloride

Cat. No.: B3021753
CAS No.: 29416-86-2
M. Wt: 219.67 g/mol
InChI Key: SZOJMCCLOONRGD-UHFFFAOYSA-N
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Description

1H-Perimidin-2-amine, monohydrochloride is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Aminoperimidine hydrochloride, also known as 1H-perimidin-2-amine hydrochloride or 1H-Perimidin-2-amine, monohydrochloride, is a compound that has been found to have significant activity against certain organisms. The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major health issues in many parts of the world.

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the organisms . The influence of structural modifications on these activities is also a subject of ongoing research .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoperimidine hydrochloride are related to the life cycles of the target organisms. By interacting with these organisms, the compound disrupts essential biological processes, leading to their eventual death . The exact pathways and their downstream effects are still under investigation.

Pharmacokinetics

Computational studies suggest that the compound has acceptable pharmacokinetic and drug-like properties . The impact of these properties on the compound’s bioavailability is a crucial aspect of its effectiveness as a therapeutic agent.

Result of Action

The result of the action of 2-Aminoperimidine hydrochloride is the inhibition of the growth and proliferation of the target organisms. This leads to a decrease in the severity of the diseases caused by these organisms. Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Biochemical Analysis

Biochemical Properties

2-Aminoperimidine hydrochloride has been found to interact with the Na(+)/H(+) antiporter nhaA in Escherichia coli K-12, with an IC50 value of 1.7 µM This suggests that it may play a role in regulating ion transport across the cell membrane

Molecular Mechanism

The molecular mechanism of action of 2-Aminoperimidine hydrochloride is not well-understood. It is known to bind to the Na(+)/H(+) antiporter nhaA in E. coli , but the details of this interaction, including any potential enzyme inhibition or activation and changes in gene expression, are not clear.

Properties

IUPAC Name

1H-perimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3.ClH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOJMCCLOONRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072066
Record name 1H-Perimidin-2-amine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70456-77-8
Record name 1H-Perimidin-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70456-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Perimidin-2-amine, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070456778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Perimidin-2-amine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Perimidin-2-amine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-perimidin-2-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perimidin-2-amine, monohydrochloride
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1H-Perimidin-2-amine, monohydrochloride
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1H-Perimidin-2-amine, monohydrochloride
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1H-Perimidin-2-amine, monohydrochloride
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1H-Perimidin-2-amine, monohydrochloride
Reactant of Route 6
1H-Perimidin-2-amine, monohydrochloride

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